

Physicochemical properties of 4-(4-Chlorophenyl)-1,2,3-thiadiazole

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Compound of Interest

Compound Name:	4-(4-Chlorophenyl)-1,2,3-thiadiazole
CAS No.:	18212-23-2
Cat. No.:	B178420

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(4-Chlorophenyl)-1,2,3-thiadiazole**

Introduction

The 1,2,3-thiadiazole scaffold is a five-membered heterocyclic ring system that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic properties and potential as a bioisostere for other aromatic systems make it a valuable building block in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of a key derivative, **4-(4-Chlorophenyl)-1,2,3-thiadiazole**, focusing on its core physicochemical properties, synthesis, and the analytical methodologies required for its characterization.

The introduction of a 4-chlorophenyl substituent is a common strategy in drug discovery to modulate lipophilicity, metabolic stability, and target engagement through halogen bonding. Understanding the fundamental properties of this specific molecule is therefore critical for any researcher aiming to incorporate it into a larger molecular design. This document serves as a foundational resource, combining theoretical predictions with established experimental protocols to guide researchers in their work.

Molecular Structure and Core Properties

4-(4-Chlorophenyl)-1,2,3-thiadiazole is a solid organic compound under standard conditions. Its identity is defined by a unique combination of its molecular formula, weight, and structural arrangement.

Caption: 2D Molecular Structure of **4-(4-Chlorophenyl)-1,2,3-thiadiazole**.

The core identifying and physicochemical properties are summarized below.

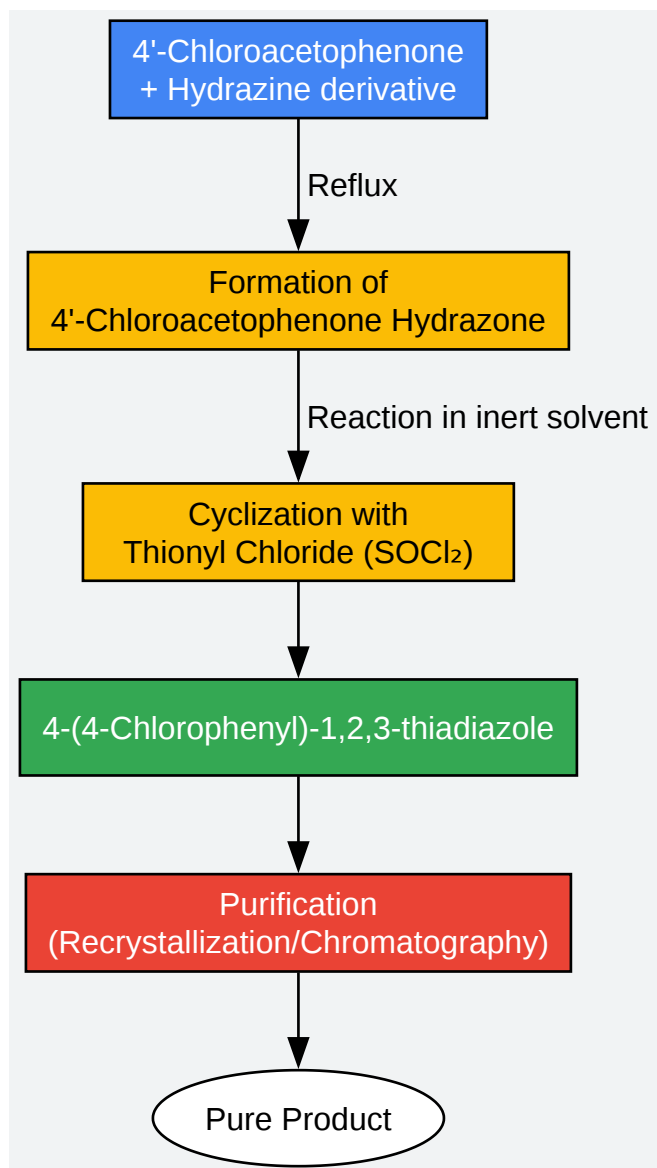
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ ClN ₂ S	[1][2]
Molecular Weight	196.66 g/mol	[2]
CAS Number	18212-23-2	[2]
Appearance	Solid (predicted)	
Predicted XlogP	3.0	[1]
SMILES	<chem>C1=CC(=CC=C1C2=CSN=N2)Cl</chem>	[1][2]
InChIKey	VNVRALRGBSCEPK-UHFFFAOYSA-N	[1][2]

Synthesis and Structural Elucidation

The synthesis and subsequent structural confirmation are the primary steps in working with any novel compound. For 1,2,3-thiadiazoles, established synthetic routes provide a reliable pathway to the target molecule.

Synthesis: The Hurd-Mori Reaction

The most common and effective method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction.[3] This pathway involves the reaction of a hydrazone with thionyl chloride. For the title compound, the synthesis would logically start from the hydrazone of 4'-chloroacetophenone. The causality behind this choice is the commercial availability of the starting ketone and the high reliability of the cyclization reaction.



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Caption: General workflow for the Hurd-Mori synthesis of the title compound.

Experimental Protocol (General Procedure):

- **Hydrazone Formation:** Dissolve 4'-chloroacetophenone in ethanol. Add a stoichiometric equivalent of a suitable hydrazine (e.g., hydrazine hydrate or tosylhydrazine) and a catalytic amount of acid. Reflux the mixture for 2-4 hours, monitoring by TLC. Cool the reaction mixture to induce crystallization of the hydrazone product, which is then filtered and dried.

- **Cyclization:** Suspend the dried hydrazone in an inert solvent like dichloromethane or toluene. Add thionyl chloride (SOCl_2) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Work-up and Purification:** Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product should be purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Spectroscopic Characterization

Structural confirmation is paramount. The following section details the expected spectroscopic signatures for **4-(4-Chlorophenyl)-1,2,3-thiadiazole**, providing a self-validating system for researchers to confirm the identity and purity of their synthesized material.

^1H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environment.

- **Aromatic Region (δ 7.40-7.90 ppm):** The 4-chlorophenyl group will present as a classic AA'BB' system. This typically manifests as two distinct doublets. The protons ortho to the chlorine atom will be slightly more shielded than those ortho to the thiadiazole ring. One doublet, integrating to 2H, is expected around δ 7.45-7.55 ppm, while the second doublet, also integrating to 2H, will appear further downfield around δ 7.80-7.90 ppm.
- **Thiadiazole Proton (δ ~8.80-9.20 ppm):** A critical diagnostic signal is the singlet corresponding to the single proton at the C5 position of the 1,2,3-thiadiazole ring. Its downfield chemical shift is due to the deshielding effects of the aromatic ring system and the adjacent nitrogen atoms.

^{13}C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon backbone.

- **Thiadiazole Carbons:** The two carbon atoms within the thiadiazole ring are expected to resonate in the δ 140-165 ppm range. The carbon atom attached to the phenyl group (C4) will be distinct from the carbon bearing the proton (C5).

- **Aromatic Carbons:** At least four signals are expected for the chlorophenyl ring in the typical aromatic region (δ 125-140 ppm). This includes the ipso-carbon attached to the thiadiazole ring, the two sets of CH carbons, and the carbon atom bonded to the chlorine.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present.

- $\sim 3100-3000\text{ cm}^{-1}$: C-H stretching from the aromatic rings.
- $\sim 1600, 1490, 1400\text{ cm}^{-1}$: Aromatic C=C stretching vibrations.
- $\sim 1090, 835\text{ cm}^{-1}$: Characteristic C-Cl stretching and C-H out-of-plane bending for a 1,4-disubstituted benzene ring, respectively.[\[4\]](#)
- $\sim 1250-1000\text{ cm}^{-1}$: Vibrations associated with the C-N and N-N bonds within the thiadiazole ring.
- $\sim 700-600\text{ cm}^{-1}$: C-S bond stretching.

Mass Spectrometry (MS): MS confirms the molecular weight and can provide structural information through fragmentation.

- **Molecular Ion Peak:** The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion cluster $[M]^+$ and $[M+2]^+$ in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. For $C_8H_5ClN_2S$, this would appear at $m/z \approx 196$ and 198 .
- **Key Fragmentation:** A common fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N_2), which would result in a fragment ion at $[M-28]^+$.

Key Physicochemical Parameters for Drug Development

For professionals in drug development, quantifying properties like solubility and lipophilicity is non-negotiable as these parameters directly influence a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Solubility

Solubility dictates how a compound can be formulated and how it behaves in biological fluids. Given its aromatic, heterocyclic structure, **4-(4-Chlorophenyl)-1,2,3-thiadiazole** is expected to be poorly soluble in aqueous media but readily soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO).

Protocol for Thermodynamic Solubility Assessment:

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. The use of a shaking incubator is ideal.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- **Quantification:** Carefully remove an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile). Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.
- **Validation:** The presence of solid material at the end of the experiment validates that the measured concentration represents the true equilibrium solubility.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of membrane permeability and target engagement. The partition coefficient (LogP) is its quantitative measure. The predicted XlogP for this compound is 3.0, suggesting significant lipophilicity.[\[1\]](#)

Protocol for Shake-Flask LogP Determination (OECD Guideline 107):

- **System Preparation:** Use n-octanol pre-saturated with buffer and buffer pre-saturated with n-octanol. A common buffer is phosphate buffer at pH 7.4.
- **Partitioning:** Dissolve a small, known amount of the compound in the aqueous phase. Add an equal volume of the lipid phase (n-octanol).

- Equilibration: Shake the mixture vigorously for 30 minutes, then allow the phases to separate completely via centrifugation.
- Quantification: Measure the concentration of the compound in both the aqueous and the octanol phases using HPLC-UV or a similar analytical technique.
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10} \left(\frac{[\text{Compound}]_{\text{octanol}}}{[\text{Compound}]_{\text{aqueous}}} \right)$.

Melting Point and Thermal Stability

Thermal analysis provides information on the compound's physical state, purity, and decomposition profile.

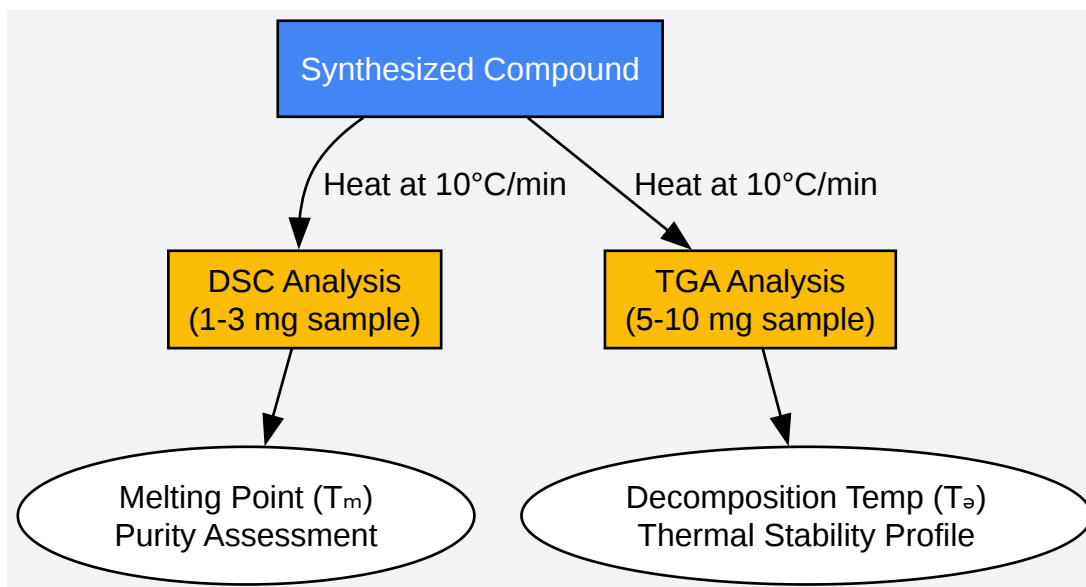
Differential Scanning Calorimetry (DSC) for Melting Point: DSC measures the heat flow into or out of a sample as a function of temperature. It is the gold-standard for determining an accurate melting point.

- Protocol:
 - Calibration: Calibrate the instrument using a standard with a known melting point, such as indium.
 - Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.
 - Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak is indicative of high purity.

Thermogravimetric Analysis (TGA) for Thermal Stability: TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature.

- Protocol:
 - Sample Preparation: Place 5-10 mg of the compound into a TGA crucible.

- Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
- Interpretation: The temperature at which significant mass loss begins (e.g., 5% loss) is considered the onset of decomposition, providing a measure of the compound's thermal stability.



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Caption: Workflow for the thermal analysis of the target compound.

Potential Applications and Biological Context

While specific biological data for **4-(4-Chlorophenyl)-1,2,3-thiadiazole** is not widely published, the broader class of thiadiazole derivatives is known to possess a wide range of biological activities. These include antiviral, antifungal, antibacterial, anticonvulsant, and anticancer properties.^{[5][6][7][8][9]} For instance, certain 1,3,4-thiadiazole sulfonamides have demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV).^{[5][10]} The rationale for investigating this specific compound is based on the principle of molecular hybridization, combining a known pharmacophore (thiadiazole) with a substituent (4-chlorophenyl) frequently found in active pharmaceutical ingredients to explore new chemical space for drug discovery.

Conclusion

4-(4-Chlorophenyl)-1,2,3-thiadiazole is a synthetically accessible heterocyclic compound with physicochemical properties that make it an intriguing candidate for further research, particularly in drug discovery and development. This guide has outlined its core structural and physical characteristics, provided robust, self-validating protocols for its synthesis and characterization, and contextualized its importance. The predictive data, combined with the detailed experimental workflows for determining solubility, lipophilicity, and thermal stability, provides a comprehensive and actionable foundation for researchers and scientists. Accurate determination of these foundational parameters is the first and most critical step in unlocking the full potential of this and related molecules.

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